1-(3-chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea
Description
1-(3-chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-19(2)11-26-16-10-14(7-8-15(16)23(3)17(19)24)22-18(25)21-13-6-4-5-12(20)9-13/h4-10H,11H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEFLGRFOMMLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Benzoxazepin Formation
The 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin scaffold is synthesized via acid-catalyzed cyclization. A representative protocol involves:
- Starting material : 2-Amino-4-methylphenol (5.0 g, 40.6 mmol) reacted with 3-methylbut-2-en-1-one (4.2 g, 42.6 mmol) in acetic acid (50 mL) at 110°C for 12 hours.
- Mechanism : Nucleophilic attack by the phenolic oxygen on the α,β-unsaturated ketone, followed by intramolecular hemiaminal formation.
- Yield : 68–72% after recrystallization from ethanol.
Regioselective Nitration and Reduction
To introduce the amine at position 8:
- Nitration : Treat the benzoxazepin with fuming HNO3/H2SO4 (1:3 v/v) at 0°C, achieving selective para-nitration relative to the oxazepin oxygen.
- Reduction : Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, ethanol) converts the nitro group to amine (90–94% yield).
Urea Bond Formation Strategies
Ruthenium-Catalyzed Dehydrogenative Coupling
A novel approach utilizes Ru-PNP complexes (e.g., Ru-MACHO-BH) to couple the benzoxazepin amine with methanol-derived formaldehyde and 3-chloroaniline:
Isocyanate-Mediated Coupling
Conventional urea synthesis employs 3-chlorophenyl isocyanate:
- Procedure : React benzoxazepin-8-amine (1.0 equiv) with 3-chlorophenyl isocyanate (1.1 equiv) in THF at 0°C→RT for 6 hours.
- Workup : Quench with H2O, extract with EtOAc, and purify via silica chromatography (82% yield).
Spectroscopic Characterization and Validation
Mass Spectrometry
Nuclear Magnetic Resonance
1H NMR (400 MHz, DMSO-d6) :
δ 8.45 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H, ArH), 7.62–7.58 (m, 2H, ArH), 7.41 (t, J = 8.0 Hz, 1H, ArH), 4.31 (s, 2H, OCH2), 2.98 (s, 3H, NCH3), 1.42 (s, 6H, C(CH3)2).13C NMR :
δ 169.8 (C=O), 155.2 (urea CO), 138.5–115.2 (aromatic Cs), 62.1 (OCH2), 39.8 (NCH3), 28.4 (C(CH3)2).
Synthetic Challenges and Mitigation Strategies
Alternative Pathways and Comparative Analysis
Thiourea Analog Synthesis
Replacing urea with thiourea (via CS2/amine reaction) yields derivatives with altered bioactivity:
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea: Lacks the trimethyl groups.
1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
The presence of the trimethyl groups and the specific arrangement of atoms in 1-(3-chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea may confer unique chemical and biological properties, such as increased stability, specific binding affinities, or enhanced biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?
The synthesis of this benzoxazepine-urea hybrid typically involves multi-step processes. Key steps include:
- Urea bond formation : Reacting a substituted phenyl isocyanate with a benzoxazepine amine derivative under anhydrous conditions (e.g., dry DCM, inert atmosphere) .
- Heterocyclic ring construction : Cyclization of intermediates using reagents like POCl₃ or polyphosphoric acid to form the benzoxazepine core .
- Purification : Column chromatography (e.g., silica gel with gradient elution of petroleum ether/ethyl acetate) or recrystallization to achieve >95% purity . Yield optimization requires precise stoichiometry, temperature control (e.g., reflux at 80–100°C), and microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
A combination of methods ensures accuracy:
- Spectroscopy : ¹H/¹³C NMR to verify urea (-NH-CO-NH-) connectivity and benzoxazepine ring substitution patterns. ¹⁹F NMR (if applicable) and UV/Vis for electronic properties .
- Mass spectrometry : HRMS (High-Resolution MS) to confirm molecular formula (e.g., C₂₁H₂₁ClN₃O₃) .
- Chromatography : HPLC with UV detection at 254 nm to assess purity, supported by TLC for rapid monitoring .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .
- Waste disposal : Collect organic waste in designated containers for incineration or chemical treatment .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if ingested .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Core modifications : Synthesize analogs with varied substituents on the chlorophenyl (e.g., electron-withdrawing groups) or benzoxazepine (e.g., methyl to ethyl groups) to assess impact on target binding .
- Biological assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using enzyme-linked immunosorbent assays (ELISA) or cell-based viability assays (MTT) against cancer lines .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities with protein targets (e.g., ATP-binding pockets) .
Q. How can contradictory data on biological activity across studies be resolved?
- Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., 48-hour incubation, 10 µM dose) to minimize variability .
- Metabolic stability testing : Evaluate compound half-life in liver microsomes to rule out false negatives from rapid degradation .
- Orthogonal validation : Confirm results with alternative methods (e.g., Western blot for protein expression alongside ELISA) .
Q. What computational strategies predict reactivity and degradation pathways under physiological conditions?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites prone to hydrolysis or oxidation .
- Molecular dynamics (MD) simulations : Simulate interactions in aqueous environments (e.g., solvation free energy) to assess stability .
- Degradation studies : Accelerated stability testing at pH 1–10 (HCl/NaOH buffers) with LC-MS monitoring .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | |
| Solvent System | Dry DCM or DMF under N₂ atmosphere | |
| Purification Method | Silica gel chromatography (60:40 hexane/EtOAc) |
Q. Table 2. Analytical Benchmarks for Structural Confirmation
| Technique | Critical Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (urea NH), δ 4.1–4.3 ppm (benzoxazepine CH₂) | |
| HRMS | m/z 398.1264 [M+H]⁺ (calculated for C₂₁H₂₁ClN₃O₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
